molecular formula C20H18F3N3O5 B2804573 1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-28-3

1-[1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2804573
CAS No.: 2097925-28-3
M. Wt: 437.375
InChI Key: HSJVPRSPMLBGRI-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring three distinct structural motifs:

  • 4-Oxo-4H-chromene-2-carbonyl: A chromene (benzopyran) derivative with a ketone group at position 4 and a carbonyl at position 2. Chromene derivatives are known for their biological activity, including anti-inflammatory and kinase-inhibitory properties.
  • 3-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione: A hydantoin-like structure substituted with a trifluoroethyl group. The electron-withdrawing trifluoromethyl group may enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name

1-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O5/c21-20(22,23)11-26-17(28)10-25(19(26)30)12-5-7-24(8-6-12)18(29)16-9-14(27)13-3-1-2-4-15(13)31-16/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJVPRSPMLBGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name/ID Core Structure Key Functional Groups Biological Relevance
Target Compound Chromene + Piperidine + Hydantoin 4-Oxo-chromene, Trifluoroethyl, Imidazolidinedione Hypothesized kinase/CNS modulation
1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide Pyrido[1,2-a]pyrimidinone Cyano, Sulfonamide, Piperidine carboxamide Potential protease/kinase inhibition
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine, Thioxo-pyrimidine Anticancer/antimicrobial activity
1125828-30-9 (1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone) Aryl trifluoroethyl ketone Trifluoroethyl, Pyrazole Metabolic stability enhancement

Key Observations :

  • The target compound’s chromene-carbonyl-piperidine scaffold shares similarities with the chromeno-pyrimidine in , which demonstrated good oral bioavailability in computational studies. Both may exploit π-π stacking interactions with aromatic enzyme pockets.
  • The trifluoroethyl group (as in 1125828-30-9 ) is a shared feature known to improve metabolic stability by resisting oxidative degradation.
  • Unlike the pyrido-pyrimidinone in , the target compound lacks a sulfonamide or cyano group, which may reduce off-target interactions but also alter solubility.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Estimated) Chromeno-pyrimidine 1125828-30-9
Molecular Weight ~500 g/mol (calc.) 423.48 g/mol 326.7 g/mol
logP ~2.8 (moderate lipophilicity) 2.3 3.1
Hydrogen Bond Donors 2 (imidazolidinedione NH) 1 0
Bioavailability Moderate (piperidine enhances solubility) High (computational prediction) Low (high logP)

Discussion :

  • Its trifluoroethyl group may balance lipophilicity (logP ~2.8), aligning it closer to drug-like space than 1125828-30-9 (logP 3.1), which risks poor aqueous solubility .

Q & A

Q. What synthetic strategies are optimal for achieving high yield and purity of the target compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling chromene-2-carbonyl derivatives with substituted piperidines and imidazolidine precursors. Key steps:
  • Piperidine-chromene coupling : Use nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to activate the carbonyl group .
  • Imidazolidine formation : Cyclize urea derivatives with trifluoroethylamine using carbodiimide coupling agents (e.g., EDC·HCl) in DMF .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water) .

Q. How can structural confirmation be rigorously validated?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the chromene, piperidine, and imidazolidine moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, <2 ppm error) .
  • X-ray crystallography : If single crystals are obtainable, resolve the absolute configuration (e.g., Mo-Kα radiation, 100K) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for reactions involving volatile solvents (e.g., DCM) .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal. Avoid skin contact with trifluoroethylamine derivatives due to potential irritancy .

Advanced Research Questions

Q. How can regioselectivity challenges in chromene-piperidine coupling be addressed?

  • Methodological Answer :
  • Catalytic control : Use Pd(OAc)₂/Xantphos to direct coupling at the chromene’s 2-position via oxidative addition .
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl groups) on the piperidine nitrogen to block undesired reaction sites .
  • Computational modeling : Optimize transition states using DFT (B3LYP/6-31G**) to predict regiochemical outcomes .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-response profiling : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
  • Metabolite screening : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Species-specificity : Validate receptor binding affinities in humanized models if rodent assays show discrepancies (e.g., CGRP receptor antagonism) .

Q. How can computational tools predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET modeling : Use SwissADME or ADMETLab to estimate logP (target <3), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to assess plasma protein binding .
  • Docking studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina; prioritize residues within 4Å of the trifluoroethyl group .

Q. What mechanistic insights explain the compound’s stability under physiological pH?

  • Methodological Answer :
  • Degradation kinetics : Perform accelerated stability studies (pH 1–9, 37°C) with UPLC monitoring. The imidazolidine-2,4-dione core resists hydrolysis due to electron-withdrawing trifluoroethyl and chromene groups .
  • Protective groups : Compare stability of free piperidine vs. Boc-protected analogs to identify degradation pathways .

Notes

  • Avoided consumer/commercial focus per guidelines.
  • Methodological rigor emphasized through reaction optimization, analytical validation, and computational integration.
  • Contradictions addressed via multi-assay validation and mechanistic studies.

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